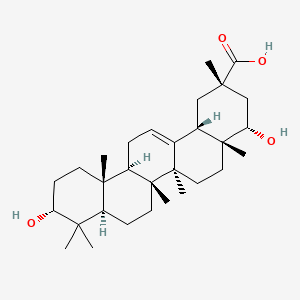

triptocallic acid D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

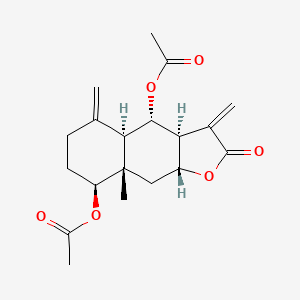

Triptocallic acid D is a compound with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol . It is a type of triterpenoid and is derived from the herbs of Tripterygium wilfordii .

Physical and Chemical Properties Analysis

This compound is a powder . It can be dissolved in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications

Chemical Isolation and Characterization :

- Triptocallic acid D was identified and isolated from callus cultures of Tripterygium wilfordii. This study contributes to the understanding of the chemical composition of this plant, which is important for further research and potential therapeutic applications (Nakano, Oose, & Takaishi, 1997).

Anti-Plasmodial Activity :

- Compounds related to this compound, like triptocallic acid B, were found to show weak to moderate in vitro antiplasmodial activity. This suggests potential uses in malaria research or treatments (Rasamison et al., 2014).

Applications in Rheumatoid Arthritis :

- Hyaluronic acid hydrogels hybridized with Triptolide (related to this compound) have been studied for targeted delivery in rheumatoid arthritis therapy, indicating the relevance of these compounds in autoimmune disease treatment (Li et al., 2021).

Cytotoxicity Studies :

- The diterpene triepoxide structure of Triptolide, related to this compound, has been a focus in studies related to antitumor, anti-inflammatory, immunosuppressive, and antifertility activities, highlighting the compound's potential in various therapeutic areas (Xu, Tang, Feng, & Li, 2014).

Neuroprotective Activities :

- Triptolide's role in neuroprotection and its effects on inflammatory diseases have been studied, indicating the potential of this compound derivatives in treating neurological conditions (Zhu et al., 2020).

Hepatoprotective Effects :

- Research on Triptolide, a compound related to this compound, has shown hepatoprotective effects. This suggests the potential of this compound in treatments related to liver health (Tan et al., 2018).

Potential in Treating Diabetic Kidney Disease :

- Triptolide, related to this compound, has been evaluated for its efficacy in treating diabetic kidney disease, showing significant reduction in albuminuria and other symptoms in animal studies (Liang, Mai, Ruan, & Fu, 2021).

Mechanism of Action

Target of Action

Triptocallic acid D is a natural product

Mode of Action

It’s known that the compound is involved in regulating the balance of immune response, inflammation, and apoptosis in various diseases . .

Biochemical Pathways

It’s known that the compound plays a role in the regulation of immune response, inflammation, and apoptosis

Pharmacokinetics

Properties

IUPAC Name |

(2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-SXKKXCELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230616 |

Source

|

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201534-09-0 |

Source

|

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)